A Technical Guide to the Chemical Properties and Applications of 2-Fluoro-L-tyrosine
A Technical Guide to the Chemical Properties and Applications of 2-Fluoro-L-tyrosine
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Fluoro-L-tyrosine (2-F-Tyr) is a synthetic, non-canonical amino acid that has emerged as a powerful tool for researchers in chemical biology, drug discovery, and molecular imaging. By replacing a hydrogen atom with fluorine at the C2 position of the phenolic ring, 2-F-Tyr introduces a minimally perturbing yet highly informative biophysical probe. This guide provides an in-depth exploration of the core chemical properties of 2-Fluoro-L-tyrosine, from its fundamental physicochemical characteristics and spectroscopic signature to its synthesis, reactivity, and stability. Furthermore, we delve into its critical applications, including its use in protein-observed ¹⁹F NMR spectroscopy to study protein structure and dynamics, and as a precursor to the PET imaging agent 2-[¹⁸F]fluoro-L-tyrosine for visualizing protein synthesis in vivo. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile molecule.
Introduction: The Strategic Advantage of a Single Fluorine Atom
The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry and chemical biology. The fluorine atom is minimally larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), allowing it to serve as a subtle isostere that often preserves native biomolecular structure and function.[1] However, fluorine's extreme electronegativity profoundly alters local electronic properties, influencing acidity (pKa), hydrogen bonding capabilities, and metabolic stability.
2-Fluoro-L-tyrosine leverages these attributes, offering two primary advantages:
-
A Bio-orthogonal Spectroscopic Probe: The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it an exquisite probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[2] As fluorine is virtually absent in biological systems, incorporating 2-F-Tyr into a protein provides a background-free signal to report on the local environment, conformational changes, and molecular interactions.[3][4]
-
A Precursor for PET Imaging: The synthesis of 2-[¹⁸F]fluoro-L-tyrosine, a positron-emitting isotopologue, allows for the non-invasive imaging of amino acid metabolism and protein synthesis rates in vivo using Positron Emission Tomography (PET).[4] This has significant applications in oncology for tumor detection and monitoring.[5]
This guide will systematically detail the chemical underpinnings that enable these powerful applications.
Molecular and Physicochemical Properties
The foundational chemical properties of 2-F-Tyr define its behavior in both chemical and biological systems. The introduction of the electronegative fluorine atom ortho to the hydroxyl group subtly modulates the molecule's polarity, acidity, and overall profile compared to its natural analog, L-tyrosine.
Core Molecular Identifiers
The molecule is unambiguously identified by the following descriptors:
-
IUPAC Name: (2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid[6]
-
CAS Number: 78709-81-6[7]
-
Molecular Formula: C₉H₁₀FNO₃[7]
-
InChIKey: WEJIXBMNLWITCR-QMMMGPOBSA-N[6]
Physicochemical Data Summary
The key physicochemical properties of 2-Fluoro-L-tyrosine are summarized in the table below, with comparative values for L-tyrosine.
| Property | 2-Fluoro-L-tyrosine | L-Tyrosine | Reference(s) |
| Molecular Weight | 199.18 g/mol | 181.19 g/mol | [6] |
| XLogP3-AA | -1.7 | -2.3 | [6] |
| Topological Polar Surface Area | 83.6 Ų | 83.6 Ų | [6] |
| Hydrogen Bond Donors | 3 | 3 | [6] |
| Hydrogen Bond Acceptors | 5 | 4 | [6] |
| Appearance | White solid | White solid | [8] |
| Storage Temperature | 0-8 °C, Dry, Sealed | Room Temperature | [8] |
Acidity and pKa Values
-
L-Tyrosine: pKa₁ ≈ 2.20, pKa₂ ≈ 9.11, pKaR (phenol) ≈ 10.07
-
2-Fluoro-L-tyrosine (Expected): The electron-withdrawing fluorine atom is expected to lower the pKa of the adjacent phenolic hydroxyl group, making it more acidic than that of native tyrosine. The effect on the distant α-carboxyl and α-ammonium groups is likely minimal.
Crucially, when incorporated into proteins, 2-F-Tyr has been shown to cause a reduced pKa perturbation compared to 3-Fluoro-L-tyrosine.[3] This suggests that 2-F-Tyr is a more conservative structural mimic, a valuable property when studying sensitive biological systems where maintaining the native protonation state is key.[3]
Spectroscopic Properties
The spectroscopic signature of 2-F-Tyr is fundamental to its utility as a research tool, particularly in UV-Visible and NMR spectroscopy.
UV-Visible Absorption
Like its parent molecule, 2-F-Tyr absorbs UV light due to the π-π* transitions in its aromatic ring. However, the fluorine substituent causes a noticeable shift in the absorption maxima.
| Compound | λmax 1 (nm) | λmax 2 (nm) | Molar Extinction (ε) at λmax 2 | Reference(s) |
| L-Tyrosine | ~223 | ~275 | ~1400 M⁻¹cm⁻¹ | |
| 2-Fluoro-DL-tyrosine | ~220.5 | ~272 | ~1580 M⁻¹cm⁻¹ |
This shift to a shorter wavelength (a hypsochromic or "blue" shift) relative to tyrosine is a direct consequence of the electronic perturbation induced by the fluorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone application for non-radioactive 2-F-Tyr.
-
¹H NMR: The proton spectrum is similar to that of tyrosine, but the aromatic region is more complex. The protons on the phenyl ring will exhibit splitting not only from adjacent protons but also from the ¹⁹F nucleus (H-F coupling).
-
¹³C NMR: The carbon spectrum will show distinct shifts for the carbons bonded to or near the fluorine atom. The C2 carbon will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is the most powerful application. The ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment. When 2-F-Tyr is incorporated into a protein, its ¹⁹F NMR signal serves as a sensitive reporter on:
-
Protein folding and conformational changes.
-
Ligand binding events, which alter the local environment and cause a chemical shift perturbation.[2]
-
Protein-protein interactions.[3]
-
Allosteric effects, where binding at a distant site is transmitted through the protein and detected by the fluorine probe.[3]
-
Synthesis and Reactivity
Chemical Synthesis Overview
The synthesis of 2-F-Tyr is non-trivial and typically involves multi-step organic chemistry. A classical route involves the synthesis of a fluorinated toluene derivative, which is then elaborated to introduce the amino acid functionality.
A more modern and highly relevant synthesis is the preparation of its radiolabeled form, 2-[¹⁸F]fluoro-L-tyrosine. A common and efficient method is through regiospecific electrophilic fluoro-de-stannylation.[4]
This method involves synthesizing a protected tyrosine precursor with a trialkyltin group at the 2-position. This stannane is then reacted with electrophilic [¹⁸F]F₂, which selectively displaces the tin group. Subsequent deprotection and purification yield the final radiotracer with high purity.[4]
Chemical Reactivity
The chemical reactivity of 2-F-Tyr is dominated by the standard reactions of an amino acid:
-
Peptide Bond Formation: The amino and carboxyl groups readily participate in amide bond formation, enabling its incorporation into peptides and proteins via solid-phase synthesis or, more importantly, through ribosomal biosynthesis.[9]
-
Side Chain Reactivity: The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification. However, its primary role in a biological context is as a hydrogen bond donor/acceptor and as a potential site for post-translational modifications like phosphorylation.[10]
The C-F bond itself is exceptionally strong and chemically inert under physiological conditions, making it a stable and reliable probe.
Stability and Degradation
2-Fluoro-L-tyrosine is a stable solid that should be stored in a dry, sealed container at cool temperatures (0-8 °C) for long-term preservation.[8] The primary sources of potential degradation are similar to those for native tyrosine, involving the amino acid backbone rather than the highly stable fluorinated ring. Potential degradation pathways in solution, particularly within a peptide or protein, include oxidation of the aromatic ring or photodegradation, though the C-F bond itself is highly resistant to cleavage.
Biochemical Properties and In Vivo Applications
The true power of 2-F-Tyr is realized when it is introduced into biological systems.
Biosynthetic Incorporation into Proteins
2-F-Tyr can be incorporated into proteins in host expression systems like E. coli. This is typically achieved using an auxotrophic strain that cannot synthesize its own tyrosine. By providing 2-F-Tyr in the growth medium in place of tyrosine, the cell's translational machinery incorporates the fluorinated analog into all positions normally occupied by tyrosine (metabolic labeling).[1]
More advanced techniques allow for site-specific incorporation. This involves engineering a unique codon (e.g., the amber stop codon) and a corresponding aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system and specific for the unnatural amino acid.[11]
Application in ¹⁹F NMR for Drug Discovery
Protein-observed ¹⁹F NMR (PrOF NMR) has become a valuable tool in fragment-based drug discovery. The process involves screening a library of small molecule fragments against a protein target that has been labeled with 2-F-Tyr.
When a fragment binds to the protein, it alters the chemical environment of nearby 2-F-Tyr residues. This change is detected as a perturbation in the ¹⁹F chemical shift, signaling a binding event or "hit." This technique is highly sensitive and provides information on binding location (if multiple fluorine probes are used) and affinity.[2]
Application in PET Imaging
As previously mentioned, 2-[¹⁸F]fluoro-L-tyrosine is used as a PET tracer to measure protein synthesis rates. Tumor cells often exhibit upregulated amino acid transport and protein synthesis to support rapid growth.[12] When injected into a patient, 2-[¹⁸F]fluoro-L-tyrosine is taken up by cells via amino acid transporters and incorporated into newly synthesized proteins. The positron emitted by the ¹⁸F isotope allows for the quantitative mapping of this metabolic activity, enabling clinicians to visualize and characterize tumors with high specificity.[5][11]
Experimental Protocol: Synthesis of 2-[¹⁸F]fluoro-L-tyrosine
The following protocol is a conceptualized methodology for the synthesis of 2-[¹⁸F]fluoro-L-tyrosine based on the fluoro-de-stannylation method.[4] This protocol is for informational purposes and must be adapted and validated for use in a certified radiochemistry facility.
Objective: To synthesize no-carrier-added 2-[¹⁸F]fluoro-L-tyrosine from a protected stannylated precursor.
Materials:
-
Precursor: N,O-bis(tert-butoxycarbonyl)-2-(triethylstannyl)-L-tyrosine ethyl ester
-
Radiochemical: [¹⁸F]F₂ in Neon target gas
-
Reagents: Acetonitrile (anhydrous), Hydrobromic acid (48% aq.), Sodium hydroxide, Water for Injection, Ethanol USP.
-
Equipment: Automated radiochemistry synthesis module, HPLC system with semi-preparative C18 column, radiation detectors, sterile filtration unit.
Methodology:
-
Precursor Preparation: Dissolve the N,O-bis(Boc)-2-(triethylstannyl)-L-tyrosine ethyl ester precursor in anhydrous acetonitrile within the reaction vessel of the synthesis module.
-
[¹⁸F]F₂ Production & Delivery: Bombard a [¹⁸O]O₂ target with protons to produce [¹⁸F]F₂ via the ¹⁸O(p,n)¹⁸F nuclear reaction. Pass the resulting gas mixture through the reaction vessel containing the precursor solution.
-
Electrophilic Fluorination: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for 5-10 minutes. The [¹⁸F]F₂ reacts with the stannylated precursor, displacing the triethyltin group to form the protected ¹⁸F-labeled intermediate.
-
Solvent Removal: Evaporate the acetonitrile solvent under a stream of inert gas (e.g., nitrogen or argon).
-
Deprotection: Add aqueous hydrobromic acid to the reaction vessel. Heat the mixture (e.g., 100-120 °C) for 10-15 minutes to hydrolyze the Boc protecting groups and the ethyl ester, yielding the crude 2-[¹⁸F]fluoro-L-tyrosine.
-
Neutralization & Dilution: Cool the reaction vessel and neutralize the acidic solution with sodium hydroxide. Dilute with HPLC mobile phase.
-
HPLC Purification: Inject the crude product onto a semi-preparative reverse-phase HPLC column. Elute with a suitable mobile phase (e.g., dilute ethanol/water) to separate the desired product from unreacted precursors, byproducts, and [¹⁸F]fluoride.
-
Formulation: Collect the HPLC fraction containing the pure 2-[¹⁸F]fluoro-L-tyrosine. Remove the HPLC solvent via evaporation and reformulate the final product in a sterile, injectable solution (e.g., buffered saline with ethanol).
-
Quality Control: Perform standard quality control tests, including radiochemical purity (HPLC), enantiomeric purity (chiral HPLC), pH, and sterility before release.
Conclusion
2-Fluoro-L-tyrosine represents a masterful example of minimal-perturbation molecular engineering. The strategic placement of a single fluorine atom transforms a simple amino acid into a multi-faceted tool for advanced scientific inquiry. Its chemical properties—particularly its unique NMR signature and the stability of the C-F bond—make it indispensable for detailed studies of protein structure and drug interactions. Concurrently, its role as a precursor for the 2-[¹⁸F]fluoro-L-tyrosine PET tracer bridges the gap between basic biochemistry and clinical diagnostics, providing a powerful window into human metabolism. As protein engineering and molecular imaging techniques continue to advance, the utility and importance of 2-Fluoro-L-tyrosine in the toolkit of researchers, scientists, and drug developers are set to expand even further.
References
-
Sal-Facine, E. A., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR. Available at: [Link]
-
Hess, E., et al. (2002). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Applied Radiation and Isotopes, 57(2), 185-91. Available at: [Link]
-
Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine, 40(1), 205-12. Available at: [Link]
-
Wilkins, B. J., et al. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. Biochemistry, 49(8), 1557-9. Available at: [Link]
-
Kitevski, J. L., et al. (2015). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Biotechnology Letters. Available at: [Link]
-
Chem-Port. (n.d.). 19Flourine NMR. NMR Service. Available at: [Link]
-
Pomerantz, W. C., et al. (2014). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Available at: [Link]
-
Lu, P., et al. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. Proceedings of the National Academy of Sciences, 73(10), 3471-3475. Available at: [Link]
-
Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature Communications. Available at: [Link]
-
Gola, J., et al. (2020). Section of the 1 H NMR spectra of a) 2 mM and b) 4 mM... ResearchGate. Available at: [Link]
-
Jackson, S. E. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. Available at: [Link]
-
Samanta, S., et al. (2017). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2005). O-(2-[18F]Fluoroethyl)-L-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorotyrosine. PubChem Compound Database. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Available at: [Link]
-
P&S Chemicals. (n.d.). Product information, 2-Fluoro-l-tyrosine. Available at: [Link]
-
Echo BioSystems. (n.d.). 2-Fluoro-L-tyrosine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-L-tyrosine. PubChem Compound Database. Available at: [Link]
-
Chem-Impex. (n.d.). 3-Fluoro-L-tyrosine. Available at: [Link]
-
Truong, T., et al. (2016). Discriminating changes in protein structure using tyrosine conjugation. Protein Science. Available at: [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-酪氨酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. isotope.com [isotope.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
